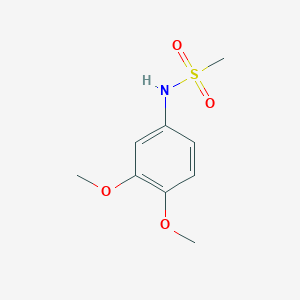![molecular formula C21H20FN3O4S B411666 ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B411666.png)
ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with a thiazole derivative under specific conditions to form the intermediate product. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted thiazole derivatives .
Applications De Recherche Scientifique
ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiazole ring plays a crucial role in this interaction by providing a stable and reactive site for binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
- (4-Benzoyl-phenoxy)-acetic acid ethyl esters
Uniqueness
ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE stands out due to its unique combination of a thiazole ring and a fluorophenyl group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C21H20FN3O4S |
|---|---|
Poids moléculaire |
429.5g/mol |
Nom IUPAC |
ethyl 4-[[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H20FN3O4S/c1-3-29-20(28)13-4-8-15(9-5-13)23-19(27)17-12-18(26)25(2)21(30-17)24-16-10-6-14(22)7-11-16/h4-11,17H,3,12H2,1-2H3,(H,23,27) |
Clé InChI |
KKPVBBCUOMCYRP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B411586.png)
![N-(2-ethylphenyl)-2-[4-isopropyl(methylsulfonyl)anilino]acetamide](/img/structure/B411589.png)

![N-(2-ethoxyphenyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411591.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411593.png)
![Methyl 2-({[2-methoxy-5-methyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411594.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide](/img/structure/B411595.png)
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411598.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411599.png)
![2-[2-ethyl(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B411600.png)
![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411601.png)
![N-(2-chlorophenyl)-2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411602.png)
![N-(2-ethoxyphenyl)-2-{2-ethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411603.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B411606.png)
